molecular formula C14H18F2N2O4S B7092318 4-[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]-N-(2-hydroxypropyl)benzenesulfonamide

4-[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]-N-(2-hydroxypropyl)benzenesulfonamide

Cat. No.: B7092318
M. Wt: 348.37 g/mol
InChI Key: KKWNESFEFDAAKM-MVCUKOFQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]-N-(2-hydroxypropyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with two fluorine atoms, a benzenesulfonamide group, and a hydroxypropyl chain. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]-N-(2-hydroxypropyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.

    Introduction of Fluorine Atoms: The difluorination of the pyrrolidine ring is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the Benzenesulfonamide Group: This step involves the reaction of the difluoropyrrolidine intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine.

    Addition of the Hydroxypropyl Chain: The final step is the nucleophilic substitution reaction where the hydroxypropyl group is introduced using an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]-N-(2-hydroxypropyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles (e.g., amines, thiols) under basic or acidic conditions

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of substituted sulfonamide derivatives

Scientific Research Applications

4-[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]-N-(2-hydroxypropyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]-N-(2-hydroxypropyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity. Additionally, the sulfonamide group can interact with various proteins, affecting their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]-N-(2-hydroxyethyl)benzenesulfonamide
  • **4-[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]-N-(2-hydroxybutyl)benzenesulfonamide
  • **4-[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]-N-(2-hydroxyisopropyl)benzenesulfonamide

Uniqueness

4-[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]-N-(2-hydroxypropyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoropyrrolidine ring enhances its stability and reactivity, while the hydroxypropyl chain provides additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

4-[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]-N-(2-hydroxypropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O4S/c1-9(19)6-17-23(21,22)11-4-2-10(3-5-11)14(20)18-7-12(15)13(16)8-18/h2-5,9,12-13,17,19H,6-8H2,1H3/t9?,12-,13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWNESFEFDAAKM-MVCUKOFQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C(C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)C(=O)N2C[C@H]([C@H](C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.